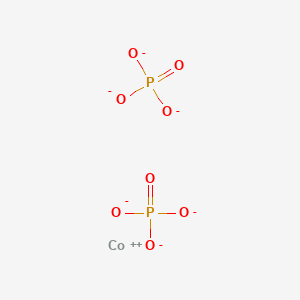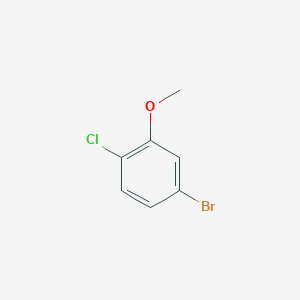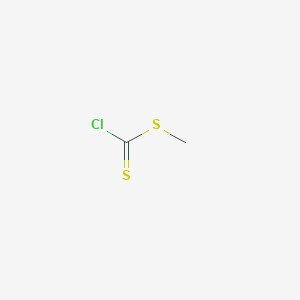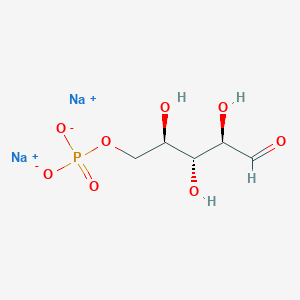
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt: is a chemical compound with significant relevance in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a phosphate group, making it a versatile molecule in biochemical and industrial applications.
Mechanism of Action
Target of Action
The compound, also known as D-Ribose, 5-(dihydrogen phosphate), sodium salt (1:2), is a key player in various biochemical reactions. It primarily targets enzymes such as ribose-5-phosphate isomerase(s) and phosphopentomutase(s) . These enzymes play crucial roles in the pentose phosphate pathway and nucleotide synthesis.
Mode of Action
The compound interacts with its target enzymes by serving as a substrate. For instance, in the case of ribose-5-phosphate isomerase, the compound is converted into ribulose 5-phosphate . This conversion is a critical step in the non-oxidative phase of the pentose phosphate pathway.
Biochemical Pathways
The compound is involved in the pentose phosphate pathway . This pathway is essential for the generation of NADPH and ribose 5-phosphate, the latter being a key component in the synthesis of nucleotides and nucleic acids . The compound also participates in ATP biosynthesis through the oxidative phase of the pentose phosphate pathway .
Result of Action
The action of the compound results in the production of critical biomolecules. For instance, its conversion by ribose-5-phosphate isomerase leads to the production of ribulose 5-phosphate, a key intermediate in the pentose phosphate pathway . This pathway, in turn, leads to the production of NADPH and ribose 5-phosphate, both of which are vital for cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt typically involves the phosphorylation of a suitable precursor molecule. One common method includes:
Starting Material: The synthesis begins with a pentose sugar, such as ribose.
Oxidation: The sugar undergoes oxidation to introduce the keto group at the fifth carbon.
Phosphorylation: The hydroxyl groups at the second, third, and fourth positions are phosphorylated using a phosphorylating agent like phosphorus oxychloride (POCl₃) under controlled conditions.
Neutralization: The resulting product is neutralized with sodium hydroxide to form the disodium salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Fermentation: Utilizing microbial fermentation to produce the precursor sugars.
Chemical Modification: Employing large-scale chemical reactors for the oxidation and phosphorylation steps.
Purification: Using techniques such as crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form various derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering its chemical properties.
Substitution: The hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation Products: Carboxylic acids, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, esters.
Scientific Research Applications
Chemistry
Catalysis: Used as a catalyst in various organic reactions due to its phosphate group.
Synthesis: Acts as an intermediate in the synthesis of more complex molecules.
Biology
Metabolic Studies: Utilized in studies of metabolic pathways involving pentose sugars and phosphate groups.
Enzyme Research: Serves as a substrate or inhibitor in enzyme kinetics studies.
Medicine
Drug Development: Investigated for its potential in developing new pharmaceuticals, particularly those targeting metabolic disorders.
Diagnostic Tools: Used in the development of diagnostic assays for detecting specific enzymes or metabolic conditions.
Industry
Food Industry: Employed as an additive in food products for its stabilizing properties.
Agriculture: Used in the formulation of fertilizers and growth enhancers.
Comparison with Similar Compounds
Similar Compounds
Ribose-5-phosphate: Shares a similar structure but lacks the keto group at the fifth carbon.
Glucose-6-phosphate: Another phosphorylated sugar with a different arrangement of hydroxyl groups.
Fructose-1,6-bisphosphate: Contains two phosphate groups and is involved in glycolysis.
Uniqueness
Structural Features: The presence of both multiple hydroxyl groups and a keto group makes (2R,3R,4R)-2,3,4-Trihydroxy-5-oxopentyl dihydrogen phosphate, disodium salt unique in its reactivity and binding properties.
Versatility: Its ability to participate in various chemical reactions and its role in multiple biological pathways highlight its versatility compared to other similar compounds.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
CAS No. |
18265-46-8 |
|---|---|
Molecular Formula |
C5H9Na2O8P |
Molecular Weight |
274.07 g/mol |
IUPAC Name |
disodium;[(2R,3R,4R)-2,3,4-trihydroxy-5-oxopentyl] phosphate |
InChI |
InChI=1S/C5H11O8P.2Na/c6-1-3(7)5(9)4(8)2-13-14(10,11)12;;/h1,3-5,7-9H,2H2,(H2,10,11,12);;/q;2*+1/p-2/t3-,4+,5-;;/m0../s1 |
InChI Key |
MSUSOPCULOEKKB-LMQMBFIUSA-L |
SMILES |
C(C(C(C(C=O)[O-])[O-])O)OP(=O)(O)O.[Na+].[Na+] |
Isomeric SMILES |
C([C@H]([C@H]([C@H](C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Canonical SMILES |
C(C(C(C(C=O)O)O)O)OP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



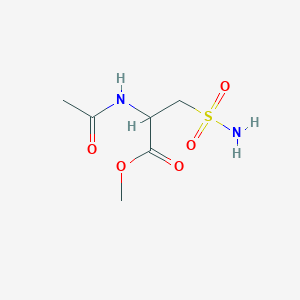
![n-(trimethylsilyl)-2-[(trimethylsilyl)oxy]pyrimidin-4-amine](/img/structure/B101530.png)
